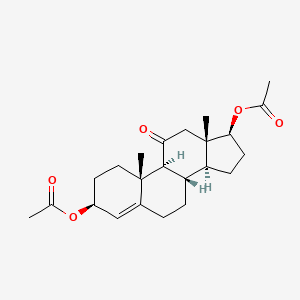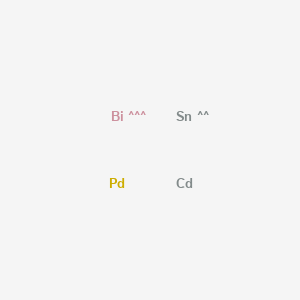
4-Androsten-3beta,17beta-diol-11-one diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Androsten-3beta,17beta-diol-11-one diacetate is a synthetic steroid compound with a molecular formula of C23H32O5. It is a derivative of androstenediol, a naturally occurring steroid hormone.
Métodos De Preparación
The synthesis of 4-Androsten-3beta,17beta-diol-11-one diacetate involves several steps. One common method includes the acetylation of 4-androsten-3beta,17beta-diol-11-one. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups at the 3beta and 17beta positions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Análisis De Reacciones Químicas
4-Androsten-3beta,17beta-diol-11-one diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Aplicaciones Científicas De Investigación
4-Androsten-3beta,17beta-diol-11-one diacetate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other steroid compounds. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its role as a hormone analog. It is used in research to understand steroid hormone pathways and their effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in hormone replacement therapy and as a potential treatment for certain medical conditions.
Industry: The compound is used in the production of steroid-based pharmaceuticals and other related products.
Mecanismo De Acción
The mechanism of action of 4-Androsten-3beta,17beta-diol-11-one diacetate involves its interaction with steroid hormone receptors. Upon entering the cell, the compound binds to androgen receptors, leading to the activation of specific gene expression pathways. This results in various physiological effects, including modulation of protein synthesis, cell growth, and differentiation.
Comparación Con Compuestos Similares
4-Androsten-3beta,17beta-diol-11-one diacetate can be compared with other similar compounds, such as:
4-Androsten-3beta,17beta-diol disulfate: This compound is a sulfated derivative of androstenediol and has different solubility and stability properties compared to the diacetate form.
4-Androsten-3beta,17beta-diol-11-one: This is the non-acetylated form of the compound and has different reactivity and biological activity.
The uniqueness of this compound lies in its acetylated form, which provides distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C23H32O5 |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
[(3S,8S,9S,10R,13S,14S,17S)-17-acetyloxy-10,13-dimethyl-11-oxo-1,2,3,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H32O5/c1-13(24)27-16-9-10-22(3)15(11-16)5-6-17-18-7-8-20(28-14(2)25)23(18,4)12-19(26)21(17)22/h11,16-18,20-21H,5-10,12H2,1-4H3/t16-,17-,18-,20-,21+,22-,23-/m0/s1 |
Clave InChI |
JWWXCJWGGRXLPO-MTBWUKQNSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@@]2([C@@H]3[C@@H](CCC2=C1)[C@@H]4CC[C@@H]([C@]4(CC3=O)C)OC(=O)C)C |
SMILES canónico |
CC(=O)OC1CCC2(C3C(CCC2=C1)C4CCC(C4(CC3=O)C)OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[(3aS,6aS)-3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl]-](/img/structure/B13830877.png)

![4-[3-(2-Chloroethyl)-3-nitrosoureido]tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13830887.png)
![2-(Phenoxymethyl)-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B13830890.png)


![Sodium 2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulphonyl]ethanesulphonate](/img/structure/B13830915.png)
![5-[[15a-[2-[[1-[[4-amino-1-[2-[[1-[[6-amino-1-[[2-[2-[[1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-4a,35,44,62-tetrakis(4-aminobutyl)-26a,98-bis(2-amino-2-oxoethyl)-38-benzyl-56-butan-2-yl-29a,65,71-tris(3-carbamimidamidopropyl)-24,47-bis(2-carboxyethyl)-12a,77,80,86,89-pentakis(carboxymethyl)-7a,53-bis(1-hydroxyethyl)-21-(hydroxymethyl)-92-[(4-hydroxyphenyl)methyl]-68-methyl-41-(2-methylpropyl)-83-(2-methylsulfanylethyl)-2a,5a,8,8a,10a,11,13a,17,20,23,25a,26,28a,31a,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99-heptatriacontaoxo-3,4,17a,18a,21a,22a,29,30-octathia-a,3a,6a,7,9a,10,11a,14a,16,19,22,24a,25,27a,30a,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-heptatriacontazapentacyclo[57.50.10.86,32.49,95.012,16]hentriacontahectan-27-yl]amino]-4-amino-5-oxopentanoic acid](/img/structure/B13830920.png)
![(2S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13830922.png)





